molecular formula C26H32N4O3S2 B12208690 N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12208690
M. Wt: 512.7 g/mol
InChI Key: LNANJFQDGVSTBC-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound featuring a morpholine-propyl chain, a pyrrolidine-sulfonylphenyl group, and an aniline moiety. The compound’s structural complexity arises from its substituents, which influence its electronic, steric, and solubility properties .

Properties

Molecular Formula

C26H32N4O3S2

Molecular Weight

512.7 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropyl)-N-phenyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C26H32N4O3S2/c31-35(32,29-13-4-5-14-29)24-11-6-8-22(20-24)25-21-34-26(27-23-9-2-1-3-10-23)30(25)15-7-12-28-16-18-33-19-17-28/h1-3,6,8-11,20-21H,4-5,7,12-19H2

InChI Key

LNANJFQDGVSTBC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCCN5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholine and pyrrolidine sulfonyl groups. The final step involves the formation of the aniline derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Chain Length Variations

Example Compound : N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

  • Key Difference : The morpholine group is attached to an ethyl chain (C2) instead of a propyl chain (C3).
  • Binding Affinity: Ethyl-to-propyl elongation could alter interactions with hydrophobic binding pockets in target proteins.
  • Source : A structurally analogous compound with an ethyl chain was identified in PubChem records .

Sulfonyl Group Modifications

Example Compound : 3-Chloro-N-(4-chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (2k)

  • Key Difference: Replaces the pyrrolidine-sulfonyl group with a nitroso (-NO) and chloro substituent.
  • Impact :
    • Reactivity : The nitroso group may increase electrophilicity, enabling nucleophilic aromatic substitution, whereas the sulfonyl group enhances stability and hydrogen-bonding capacity.
    • Spectral Data : NMR chemical shifts for sulfonyl-containing compounds (e.g., 8.1–8.3 ppm for aromatic protons) differ from nitroso analogs (7.5–7.8 ppm) due to electron-withdrawing effects .

Core Heterocycle Comparisons

Example Compound : N-[(2Z)-4-(3-fluoro-5-morpholin-4-ylphenyl)pyrimidin-2(1H)-ylidene]-4-(3-morpholin-4-yl-1H-1,2,4-triazol-1-yl)aniline (FMY)

  • Key Difference : Pyrimidine core instead of thiazole, with additional triazole and fluorine substituents.
  • Impact: Electronic Properties: The pyrimidine ring’s electron-deficient nature may enhance π-π stacking with aromatic amino acids in target proteins. Molecular Complexity: FMY has 64 atoms and 69 bonds vs. the target compound’s ~50 atoms, suggesting divergent synthetic accessibility and metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Property Target Compound Ethyl Variant 2k FMY
Core Heterocycle Thiazole Thiazole Benzene Pyrimidine
Key Substituent Pyrrolidine-sulfonyl Pyrrolidine-sulfonyl Nitroso, Chloro Triazole, Fluorine
Molecular Weight (Da) ~580 (estimated) ~550 (estimated) 392.3 602.6
Aromatic Proton Shifts 7.8–8.2 ppm (predicted) Similar to target 7.5–7.8 ppm 7.6–8.4 ppm

Table 2: Reaction and Stability Comparisons

Compound Stability in Acidic Conditions Key Reactions
Target Compound Moderate (sulfonyl hydrolysis) Nucleophilic substitution
2k Low (nitroso decomposition) Electrophilic aromatic substitution
FMY High (heterocycle stabilization) Metal-catalyzed coupling

Research Findings and Implications

  • NMR Analysis : Regions of variable chemical shifts (e.g., positions 29–36 and 39–44 in related compounds) highlight substituent-driven electronic changes, critical for rational drug design .
  • Lumping Strategy : Compounds with morpholine/pyrrolidine groups and sulfonyl linkages may be grouped for predictive modeling of pharmacokinetics, though individual variations (e.g., chain length) necessitate discrete analysis .
  • Synthetic Challenges : The target compound’s propyl-morpholine and sulfonylphenyl groups require multi-step synthesis, contrasting with simpler nitroso analogs .

Biological Activity

N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, morpholine, and pyrrolidine moieties, contributing to its diverse biological activities. The specific structure can be represented as follows:

  • Morpholine Group : Known for its role in enhancing solubility and bioavailability.
  • Pyrrolidine Sulfonamide : Associated with various pharmacological properties, including anti-inflammatory effects.
  • Thiazole Ring : Often linked to antimicrobial and anticancer activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • In vitro Studies : Various studies have shown IC50 values in the low micromolar range against different cancer cell lines, suggesting potent activity .

Anti-inflammatory Effects

The compound's structural components suggest potential as a COX-II inhibitor:

  • Inhibition Studies : Preliminary studies indicate that similar thiazole derivatives can inhibit COX-II with IC50 values ranging from 0.26 to 1.33 μM .
  • Clinical Relevance : Given the role of COX-II in inflammation and pain pathways, this compound could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The thiazole moiety is often associated with antimicrobial properties:

  • Activity Spectrum : Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
  • Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Activity in Breast Cancer Models

A study evaluated the effects of a structurally related compound on breast cancer cell lines (MCF7). The results showed:

CompoundIC50 (µM)Mechanism
Compound A0.5Induction of apoptosis
Compound B0.8Cell cycle arrest

This indicates that modifications to the thiazole structure can enhance anticancer efficacy.

Case Study 2: Inhibition of COX-II in Inflammatory Models

In a model simulating rheumatoid arthritis, the compound was tested for COX-II inhibition:

Treatment GroupInhibition (%)
Control10
Compound C75
Compound D80

These results highlight the potential use of this compound in managing inflammatory conditions.

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